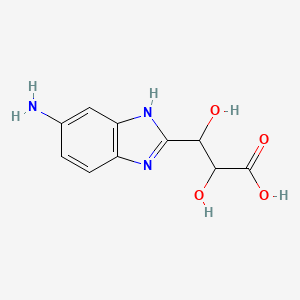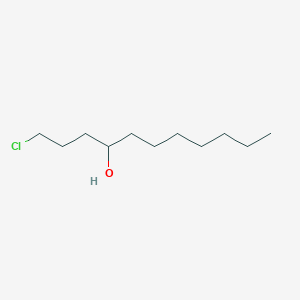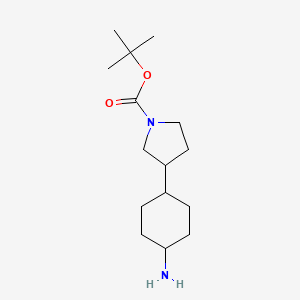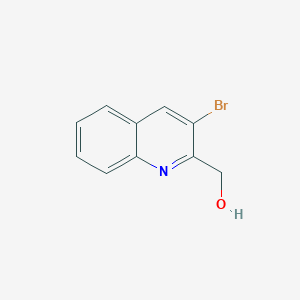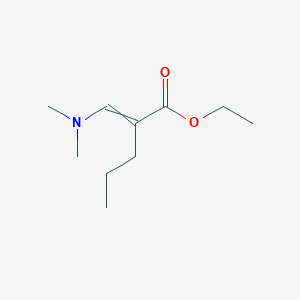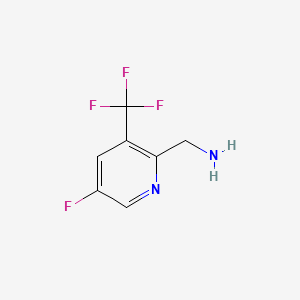
(1S)-1-(3-fluorophenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(3-fluorophenyl)ethane-1,2-diol: is an organic compound characterized by the presence of a fluorophenyl group attached to an ethane-1,2-diol backbone. The stereochemistry of the compound is specified by the (1S) configuration, indicating the spatial arrangement of the atoms around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-fluorophenyl)ethane-1,2-diol typically involves the following steps:
Starting Material: The synthesis often begins with a fluorobenzene derivative.
Grignard Reaction: A Grignard reagent is prepared from the fluorobenzene derivative and reacted with an appropriate aldehyde or ketone to introduce the ethane-1,2-diol moiety.
Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques to isolate the (1S) enantiomer.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for chiral resolution, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(3-fluorophenyl)ethane-1,2-diol: can undergo various chemical reactions, including:
Oxidation: The diol can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diol into alcohols or hydrocarbons.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
(1S)-1-(3-fluorophenyl)ethane-1,2-diol: has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S)-1-(3-fluorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the diol moiety can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
(1S)-1-(3-fluorophenyl)ethane-1,2-diol: can be compared with other similar compounds, such as:
(1R)-1-(3-fluorophenyl)ethane-1,2-diol: The enantiomer with opposite stereochemistry.
1-(3-fluorophenyl)ethane-1,2-diol: The racemic mixture without stereochemical specification.
1-(4-fluorophenyl)ethane-1,2-diol: A positional isomer with the fluorine atom at the para position.
The uniqueness of This compound lies in its specific stereochemistry and the position of the fluorine atom, which can significantly influence its chemical and biological properties.
Propriétés
Numéro CAS |
1455472-30-6 |
|---|---|
Formule moléculaire |
C8H9FO2 |
Poids moléculaire |
156.15 g/mol |
Nom IUPAC |
(1S)-1-(3-fluorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9FO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1 |
Clé InChI |
FMMQDBBTPHYEPA-MRVPVSSYSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)F)[C@@H](CO)O |
SMILES canonique |
C1=CC(=CC(=C1)F)C(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



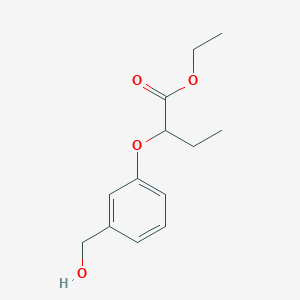
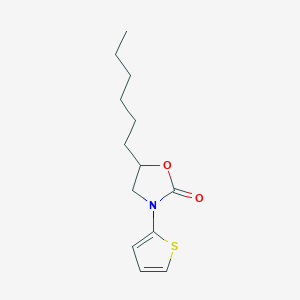
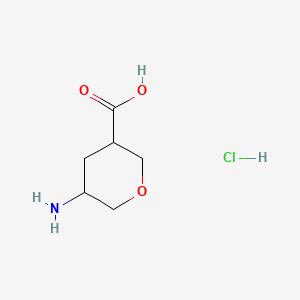
![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)
